Enhanced Lipophilicity (LogP) versus Clinically Relevant Thiopurines
The predicted LogP of the target compound is 2.56 , representing a substantial increase in lipophilicity compared to its parent nucleobases. This increase, driven by the S-phenacyl substitution, is quantified against 6-mercaptopurine (XLogP3 = 0.0–0.95) [1] and 6-thioguanine (XLogP3 = -0.1) [2]. The computed difference ranges from +1.61 to +2.66 log units, suggesting significantly higher passive membrane permeability, in accordance with Lipinski's rule-of-five analysis, which indicates the compound remains within drug-like space.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP/XLogP3) |
|---|---|
| Target Compound Data | LogP = 2.56120 |
| Comparator Or Baseline | 6-Mercaptopurine: XLogP3 = 0.0–0.95; 6-Thioguanine: XLogP3 = -0.1 |
| Quantified Difference | ΔLogP = +1.61 to +2.66 (vs. 6-MP and 6-TG) |
| Conditions | In silico prediction; source Chemsrc for target, PubChem for comparators |
Why This Matters
This level of lipophilicity shift can alter intestinal absorption and blood-brain barrier penetration potential, making the compound a candidate for CNS-targeted purine-based probes or for assays where higher passive permeability is a selection criterion.
- [1] PubChem. 6-Mercaptopurine (CID 667490). XLogP3-AA. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/667490. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. Thioguanine Ligand Page. XLogP. Retrieved from https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=6845. View Source
